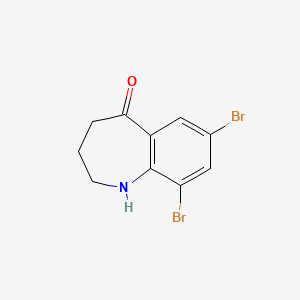![molecular formula C6H5IN4 B13671739 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that belongs to the family of pyrazolopyrazines. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 5th position of the pyrazolo[3,4-b]pyrazine ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a preformed pyrazolo[3,4-b]pyrazine core. One common method includes the following steps:
Formation of the Pyrazolo[3,4-b]pyrazine Core: This can be achieved by cyclization reactions involving hydrazines and diketones under acidic conditions.
Methylation: The methyl group at the 5th position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Various substituted pyrazolopyrazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated pyrazolopyrazine rings.
Coupling Products: Biaryl or alkyne derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Biology: The compound is used in the design of chemical probes for studying cellular processes and signaling pathways.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The iodine and methyl groups can influence the binding affinity and selectivity of the compound towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of protein-protein interactions, or interference with nucleic acid functions.
Comparación Con Compuestos Similares
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds such as:
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Contains a chlorine atom, leading to different electronic and steric properties.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H5IN4 |
|---|---|
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
3-iodo-5-methyl-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5IN4/c1-3-2-8-6-4(9-3)5(7)10-11-6/h2H,1H3,(H,8,10,11) |
Clave InChI |
VQKMUGUZLPSNTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(NN=C2N=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


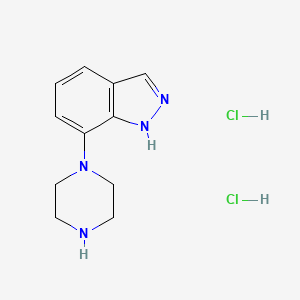
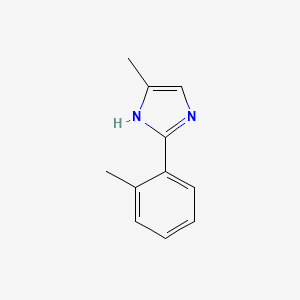
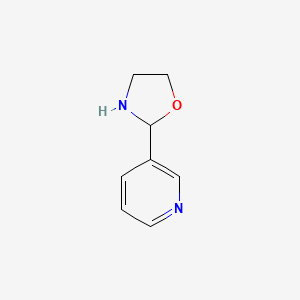
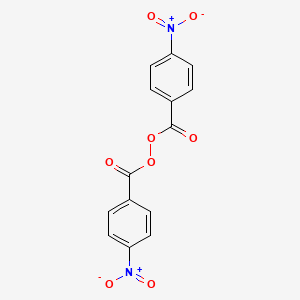
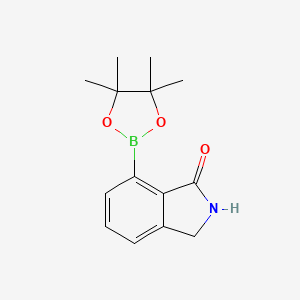
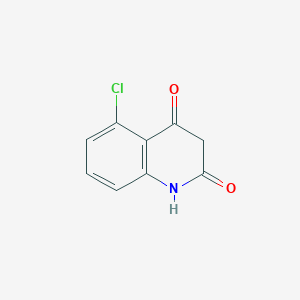
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
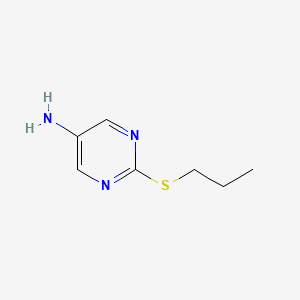
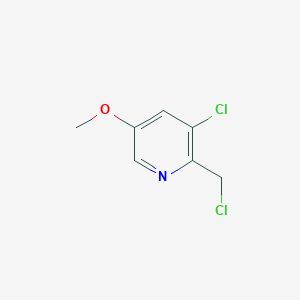


![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)
